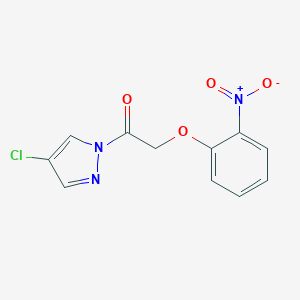
4-chloro-1-({2-nitrophenoxy}acetyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-({2-nitrophenoxy}acetyl)-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is an important intermediate for the synthesis of various chemicals and has been used in the development of new drugs, agrochemicals, and other materials. In
Aplicaciones Científicas De Investigación
4-chloro-1-({2-nitrophenoxy}acetyl)-1H-pyrazole has been used in various scientific research applications. It has been used as an intermediate in the synthesis of new drugs, such as anti-inflammatory agents, antitumor agents, and antiviral agents. This compound has also been used in the development of new agrochemicals, such as herbicides and fungicides. Additionally, it has been used in the synthesis of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-chloro-1-({2-nitrophenoxy}acetyl)-1H-pyrazole is not fully understood. However, it is believed that this compound may act as a nucleophile and react with electrophilic compounds to form covalent adducts. This may result in the inhibition of enzymatic activity and the disruption of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been shown to have cytotoxic effects on cancer cells and may have anti-inflammatory properties. Additionally, this compound may have effects on the nervous system and cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-1-({2-nitrophenoxy}acetyl)-1H-pyrazole in lab experiments include its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and techniques to handle it safely.
Direcciones Futuras
There are many future directions for the use of 4-chloro-1-({2-nitrophenoxy}acetyl)-1H-pyrazole in scientific research. One possible direction is the development of new drugs based on this compound. Additionally, this compound may be used in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 4-chloro-1-({2-nitrophenoxy}acetyl)-1H-pyrazole involves the reaction of 2-nitrophenol with chloroacetyl chloride to form 2-nitrophenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to form this compound. The synthesis of this compound has been optimized to increase the yield and purity of the product.
Propiedades
Fórmula molecular |
C11H8ClN3O4 |
|---|---|
Peso molecular |
281.65 g/mol |
Nombre IUPAC |
1-(4-chloropyrazol-1-yl)-2-(2-nitrophenoxy)ethanone |
InChI |
InChI=1S/C11H8ClN3O4/c12-8-5-13-14(6-8)11(16)7-19-10-4-2-1-3-9(10)15(17)18/h1-6H,7H2 |
Clave InChI |
AULHDGHMCMFMDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N2C=C(C=N2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N2C=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B214143.png)
![1-{5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoyl}azepane](/img/structure/B214144.png)
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B214146.png)

![(4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B214148.png)
![2-Chlorophenyl 3-[(4-methyl-1-piperidinyl)carbonyl]benzyl ether](/img/structure/B214153.png)
![1-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}azepane](/img/structure/B214154.png)

![2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214157.png)
![methyl {4-bromo[(2-oxo-2H-chromen-3-yl)carbonyl]anilino}acetate](/img/structure/B214158.png)
![2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B214159.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214162.png)
![2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B214163.png)
